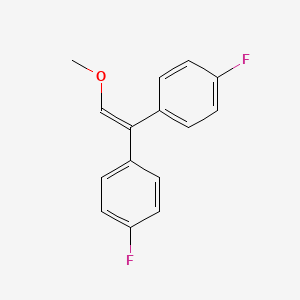
1,1'-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is a chemical compound known for its unique structure and properties It consists of two 4-fluorobenzene rings connected by a 2-methoxyethene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) typically involves the reaction of 4-fluorobenzene derivatives with a methoxyethene precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common method involves the use of a palladium-catalyzed coupling reaction under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The fluorine atoms in the benzene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Dimethoxymethylene)bis(4-fluorobenzene): Similar in structure but with different substituents on the ethene bridge.
1,1’-(1,2-Ethenediyl)bis(4-bromo-2-fluorobenzene): Contains bromine atoms instead of fluorine, leading to different reactivity and properties.
Uniqueness
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is unique due to its specific methoxyethene bridge and fluorine substituents, which impart distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
53780-24-8 |
|---|---|
Molekularformel |
C15H12F2O |
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
1-fluoro-4-[1-(4-fluorophenyl)-2-methoxyethenyl]benzene |
InChI |
InChI=1S/C15H12F2O/c1-18-10-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10H,1H3 |
InChI-Schlüssel |
AFLQMTVJDDNOMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
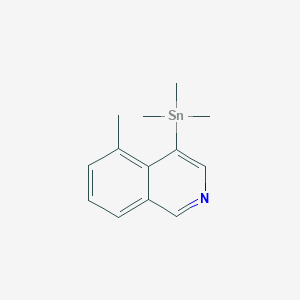
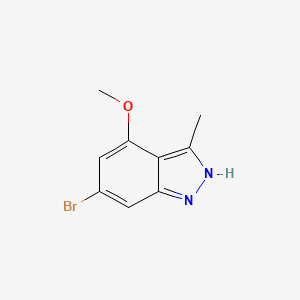
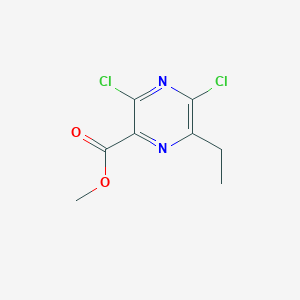
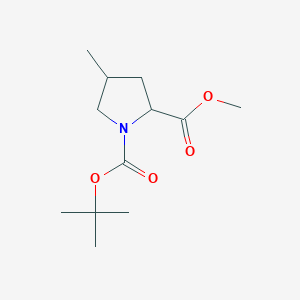

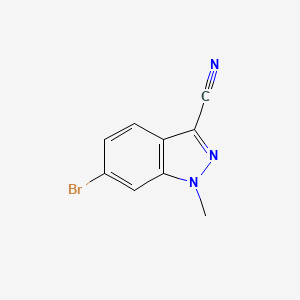
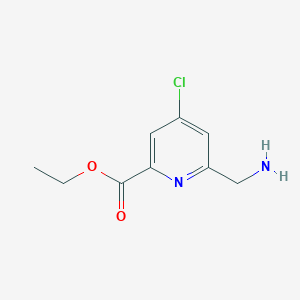

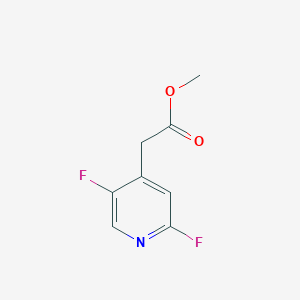
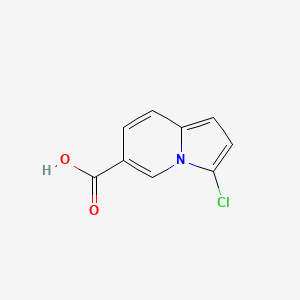

![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)

